molecular formula C10H14FN3O2 B8191032 tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate

tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate

Cat. No.: B8191032
M. Wt: 227.24 g/mol
InChI Key: SYBGDDOIMVTUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine ring, a common heterocycle in pharmaceuticals, which is strategically functionalized with a fluorine atom at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine on a methyl linker. The fluorine atom is a widely used bioisostere that can influence a molecule's electronic properties, metabolic stability, and binding affinity . The Boc-protecting group is highly valuable in multi-step synthetic sequences, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the primary amine for further derivatization . Compounds with similar carbamate-protected amine and heteroaromatic structures have been documented as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, analogous structures are investigated as positive allosteric modulators for central nervous system targets, such as the metabotropic glutamate receptor 2 (mGluR2) . Researchers may utilize this reagent in the development of potential therapeutics for neurological and psychiatric disorders. It is also a valuable scaffold for constructing more complex molecules in agrochemical and materials science research. It is critical to handle this compound with care. While specific toxicity data for this molecule may not be available, structurally related carbamate compounds can exhibit toxicity . Standard safety precautions must be followed. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(5-fluoropyrimidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBGDDOIMVTUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate typically involves the reaction of 5-fluoropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The carbamic acid ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Halogen-Substituted Analogs
  • tert-Butyl ((5-Bromopyrimidin-2-yl)methyl)carbamate (CAS 1235451-38-3): Similarity: 0.62 . Higher molecular weight (~296 g/mol) may reduce solubility in polar solvents compared to the fluorinated analog.
  • tert-Butyl ((5-Chloropyridin-2-yl)methyl)carbamate (CAS 67938-77-6):

    • Similarity : 0.81 .
    • Pyridine ring (vs. pyrimidine) lacks one nitrogen, altering electronic distribution and hydrogen-bonding capacity.
    • Chlorine's moderate electronegativity balances reactivity and stability, making it a common intermediate in drug synthesis.
Hydroxyl-Substituted Analogs
  • tert-Butyl N-(5-Hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1):
    • Molecular Formula : C₉H₁₃N₃O₃ .
    • The hydroxyl group increases hydrophilicity, improving aqueous solubility but reducing membrane permeability.
    • Prone to oxidation, requiring stabilization under inert conditions .

Ring System Modifications

Pyridine vs. Pyrimidine Derivatives
  • tert-Butyl (5-Aminopyridin-2-yl)carbamate (CAS 220731-04-4): Similarity: 0.83 . The amino group enhances nucleophilicity, enabling coupling reactions in peptide synthesis. Lower metabolic stability than fluoropyrimidines due to susceptibility to oxidative deamination.
  • tert-Butyl (5-Formylpyridin-2-yl)carbamate (CAS 199296-40-7):

    • Molecular Weight : 222.24 g/mol .
    • The formyl group facilitates Schiff base formation, useful in linker chemistry for bioconjugation.

Functional Group Variations

Thiazole and Thiophene Derivatives
  • tert-Butyl (5-Bromothiophen-2-yl)carbamate (CAS 943321-89-9):

    • Molecular Weight : 278.17 g/mol .
    • Thiophene's aromaticity and sulfur atom enhance π-stacking interactions in material science applications.
  • tert-Butyl Methyl(4-methyl-5-pentanoylthiazol-2-yl)carbamate: Melting Point: 82–84°C . The pentanoyl group increases lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs.

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
tert-Butyl ((5-Fluoropyrimidin-2-yl)methyl)carbamate 257.26 Not reported Moderate in DMSO
tert-Butyl ((5-Bromopyrimidin-2-yl)methyl)carbamate ~296 Not reported Low in water
tert-Butyl (5-Hydroxypyrimidin-2-yl)carbamate 211.22 Not reported High in polar solvents

Biological Activity

Introduction

tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a fluorine atom, which enhances its biological properties. The tert-butyl group contributes to its lipophilicity, potentially affecting its pharmacokinetics.

Chemical Structure

PropertyDescription
Molecular FormulaC₁₃H₁₈FN₃O₂
Molecular Weight253.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to traditional therapies. The compound acts by interfering with key signaling pathways involved in cell growth.

The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival. For example, studies suggest that it may inhibit the activity of the epidermal growth factor receptor (EGFR), leading to reduced phosphorylation and subsequent downstream signaling disruption .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound significantly reduced cell viability in A431 cells (a model for epidermoid carcinoma). The IC50 value was found to be approximately 10 µM, indicating potent activity against these cells .
  • Combination Therapy :
    • In combination with 5-fluorouracil (5-FU), the compound showed enhanced cytotoxic effects compared to either agent alone. This suggests a synergistic effect that could be exploited for more effective cancer treatments .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Summary of Findings

Study FocusKey Result
Anticancer ActivityIC50 = 10 µM in A431 cells
Synergistic EffectsEnhanced cytotoxicity when combined with 5-FU
Antimicrobial ActivityEffective against multiple bacterial strains

Future Directions

Further research is warranted to explore:

  • The full range of biological activities beyond anticancer and antimicrobial effects.
  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.
  • Clinical trials to evaluate safety and efficacy in human subjects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.